molecular formula C18H18N2O5 B5827670 METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE

METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE

Cat. No.: B5827670
M. Wt: 342.3 g/mol
InChI Key: NLTSZDDBSKKVGV-UHFFFAOYSA-N
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Description

METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE is an organic compound with a complex structure that includes a nitrobenzoate ester, an isopropylaniline moiety, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the acylation of the resulting nitrobenzoate with 4-isopropylaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Hydrolysis of the ester group forms carboxylic acids.

    Halogenated Compounds: Electrophilic substitution reactions produce halogenated derivatives.

Scientific Research Applications

METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-[(4-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE
  • METHYL 3-{[(4-ISOPROPYLPHENYL)AMINO]CARBONYL}-5-NITROBENZOATE
  • 2-[(4-ISOPROPYLANILINO)CARBONYL]BENZOIC ACID

Uniqueness

METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropylaniline moiety and the nitrobenzoate ester distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-nitro-5-[(4-propan-2-ylphenyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-11(2)12-4-6-15(7-5-12)19-17(21)13-8-14(18(22)25-3)10-16(9-13)20(23)24/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTSZDDBSKKVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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